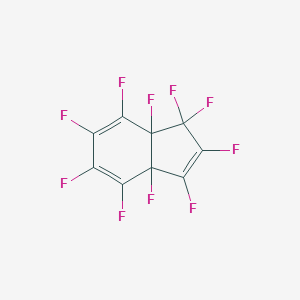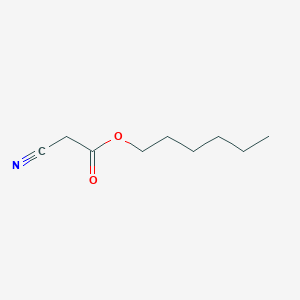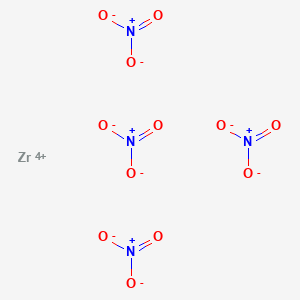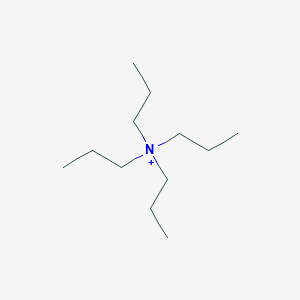
Tetrapropylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapropylammonium (TPA) is a quaternary ammonium salt with the chemical formula (C3H7)4N+. It is widely used in various scientific research applications, including organic synthesis, electrochemical studies, and catalysis. TPA has gained significant attention due to its unique properties, such as its high thermal stability, solubility in organic solvents, and low toxicity. In
Wissenschaftliche Forschungsanwendungen
Bromination Reactions
Tetrapropylammonium nonabromide (Pr4NBr9) is used as a solid reagent for bromination reactions, exhibiting high reactivity and selectivity similar to elemental bromine. It's easier and safer to handle and store than bromine (Beck et al., 2014).
Catalytic Oxidant in Organic Synthesis
Tetrapropylammonium perruthenate (TPAP) is used for oxidizing a wide range of molecules, including both double and selective oxidations. Mechanistic studies and general experimental procedures involving TPAP are well-documented, highlighting its versatility in heteroatom oxidation and cleavage reactions (Ley et al., 1994).
Zeolite Formation
Tetrapropylammonium hydroxide (TPAOH) plays a crucial role in the formation of MFI zeolite. Studies using 29Si liquid NMR and in situ infrared spectroscopy show that TPAOH facilitates the formation of specific silicate polyanions crucial for zeolite synthesis (Kirschhock et al., 1999).
Oxidation of Alcohols
Tetrapropylammonium bromochromate is effective in oxidizing organic substrates, particularly alcohols, under mild conditions. It's recognized for its versatility and selectivity in organic chemistry applications (Ghammamy et al., 2007).
Influence on Zeolite Synthesis
The hydrophobic character of tetrapropylammonium affects the synthesis of pure-silica zeolites. Research indicates that the control of organic structure-directing agent's hydrophobicity is vital for synthesizing pure-silica zeolites (Goretsky et al., 1999).
Solvent-Free Bromination
Tetrapropylammonium tribromide (TPATB) is used as a solvent-free brominating agent. It proves to be efficient in both hot air oven and microwave reactor conditions, marking it as a significant addition to organic tribromide reagents (Kuotsu & Sinha, 2014).
Eigenschaften
CAS-Nummer |
13010-31-6 |
|---|---|
Produktname |
Tetrapropylammonium |
Molekularformel |
C12H28N+ |
Molekulargewicht |
186.36 g/mol |
IUPAC-Name |
tetrapropylazanium |
InChI |
InChI=1S/C12H28N/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3/q+1 |
InChI-Schlüssel |
OSBSFAARYOCBHB-UHFFFAOYSA-N |
SMILES |
CCC[N+](CCC)(CCC)CCC |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CCC |
Andere CAS-Nummern |
13010-31-6 |
Synonyme |
tetrapropylamine tetrapropylammonium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



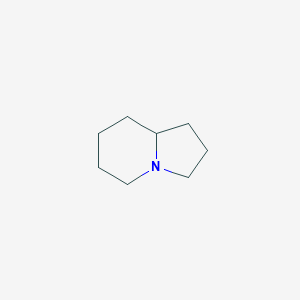
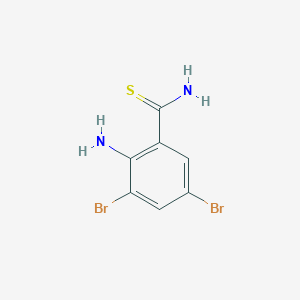
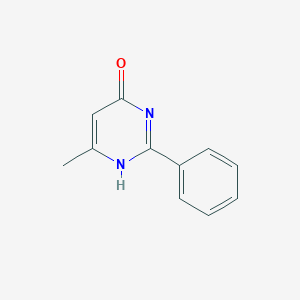

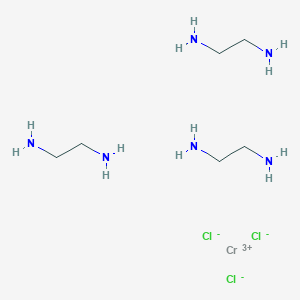
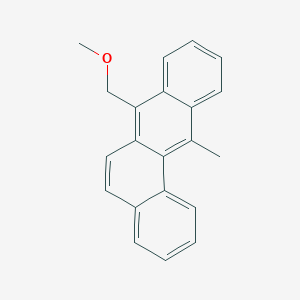
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
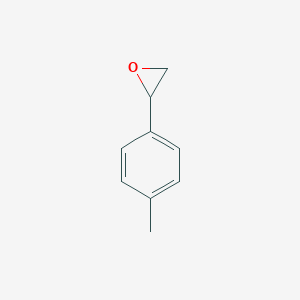
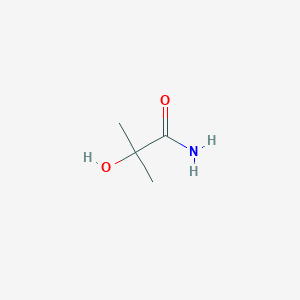
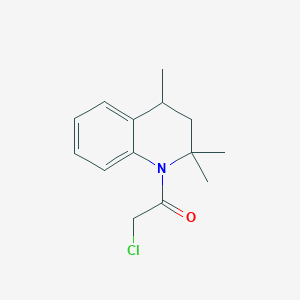
![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
